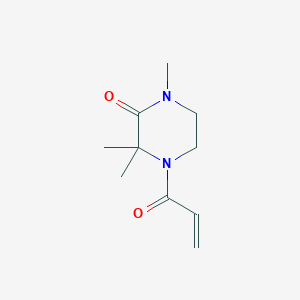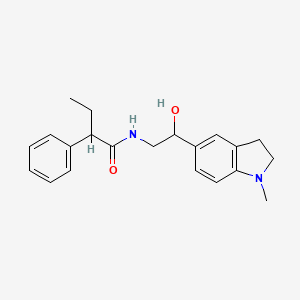![molecular formula C16H21N3O3S B2458859 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide CAS No. 1258671-06-5](/img/structure/B2458859.png)
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a cyanocyclobutyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of butan-2-amine with sulfamoyl chloride under basic conditions to form the butan-2-ylsulfamoyl intermediate.
Cyclobutylation: The next step involves the introduction of the cyanocyclobutyl group. This can be achieved through a nucleophilic substitution reaction using a suitable cyanocyclobutyl halide.
Benzamide Formation: The final step involves the coupling of the sulfamoyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or cyanocyclobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes, such as cytosolic phospholipase A2α, which is involved in inflammatory pathways.
Biological Research: It is used in studies related to cell signaling and metabolic pathways due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
作用機序
The mechanism of action of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of cytosolic phospholipase A2α, the compound binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and subsequent production of inflammatory mediators . This inhibition can modulate inflammatory responses and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid core structure and have similar inhibitory effects on enzymes like cytosolic phospholipase A2α.
N-cyanocyclobutylbenzamides: Compounds with similar cyanocyclobutyl and benzamide groups, which may exhibit comparable biological activities.
Uniqueness
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-(1-cyanocyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-12(2)19-23(21,22)14-7-5-13(6-8-14)15(20)18-16(11-17)9-4-10-16/h5-8,12,19H,3-4,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJAAYVDYSFIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2458777.png)
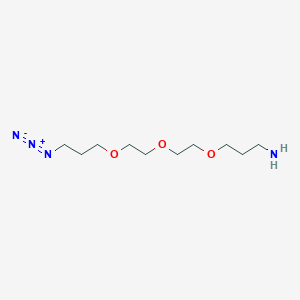

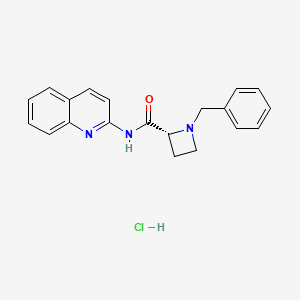

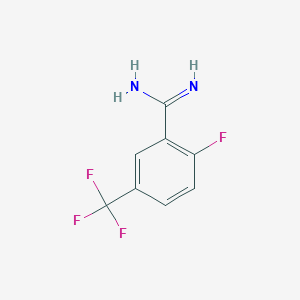
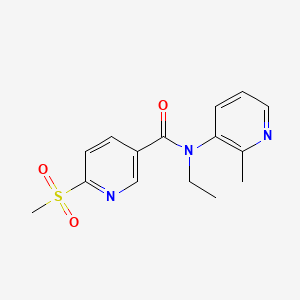
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)
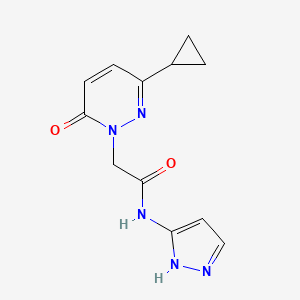
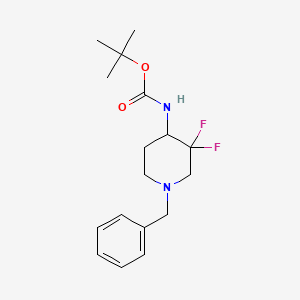
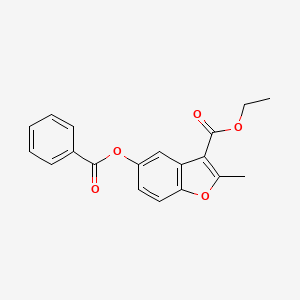
![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)
